

Application Notes and Protocols for AF 430 Maleimide Protein Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 430 maleimide

Cat. No.: B15138073

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This document provides a detailed protocol for the fluorescent labeling of proteins with **AF 430 maleimide**. AF 430 is a bright, photostable, green-yellow fluorescent dye ideal for creating protein conjugates for various research applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] The maleimide reactive group specifically targets sulfhydryl (thiol) groups on cysteine residues, allowing for site-specific labeling of proteins.[1][3]

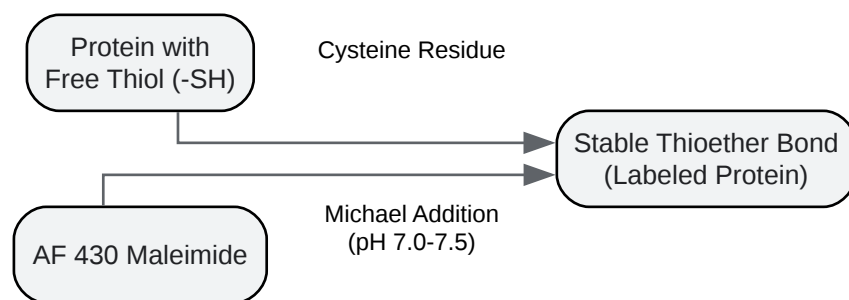
Quantitative Data Summary

The following table summarizes the key spectral properties of AF 430 and recommended parameters for protein labeling.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~430 nm	[1][4]
Emission Maximum (λ_{em})	~542 nm	[1][4]
Molar Extinction Coefficient (ϵ)	15,955 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Correction Factor (CF_{280})	0.24	[5]
Recommended Dye:Protein Molar Ratio	10:1 to 20:1	[3][6]
Recommended Reaction pH	7.0 - 7.5	[1][3]
Recommended Protein Concentration	1 - 10 mg/mL	[1][2]

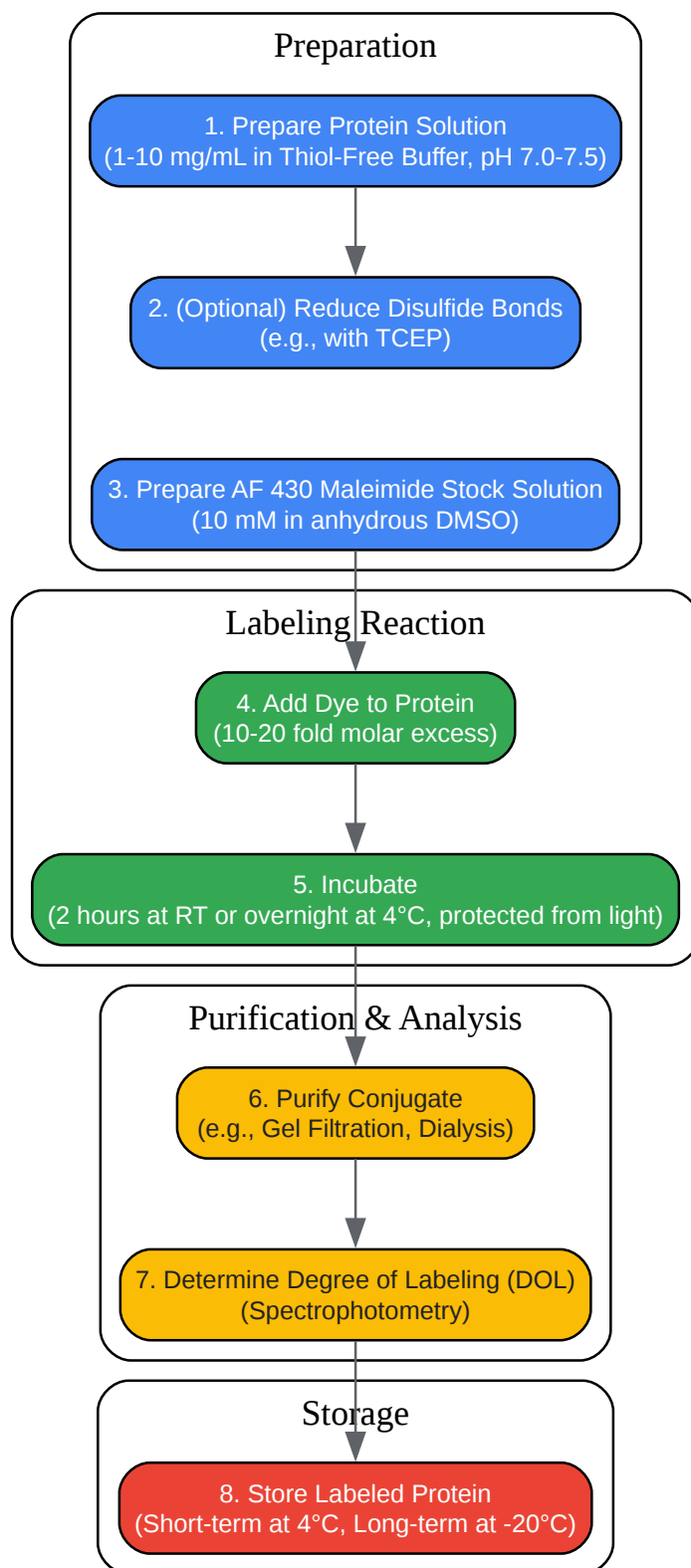
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for protein labeling with **AF 430 maleimide**.



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Caption: Thiol-Maleimide Conjugation Chemistry.



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Caption: **AF 430 Maleimide** Protein Labeling Workflow.

Experimental Protocol

This protocol provides a general procedure for labeling proteins with **AF 430 maleimide**. Optimization may be required for specific proteins and applications.

Materials

- **AF 430 maleimide**
- Protein of interest
- Anhydrous dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine- and thiol-free buffer (e.g., HEPES, Tris)[3]
- (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds[3][6]
- Purification column (e.g., Sephadex G-25) or dialysis cassette[7]
- Spectrophotometer

Procedure

1. Protein Preparation

- Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[2] The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[3]
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution.[3][6] Incubate for 20-30 minutes at room temperature.[8] Note: If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.[8]

2. **AF 430 Maleimide** Stock Solution Preparation

- Allow the vial of **AF 430 maleimide** to warm to room temperature before opening.

b. Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[3] For example, add 100 μ L of DMSO to 1 μ mol of the dye. Vortex briefly to ensure it is fully dissolved.

c. This stock solution should be used immediately. Unused solution can be stored at -20°C for up to one month, protected from light and moisture.[3][9]

3. Labeling Reaction

a. While gently stirring or vortexing the protein solution, add the **AF 430 maleimide** stock solution to achieve a 10:1 to 20:1 molar ratio of dye to protein.[3][6]

b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] Protect the reaction from light by wrapping the container in aluminum foil or placing it in a dark environment.

4. Purification of the Labeled Protein

a. Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[3][7]

b. For column chromatography, equilibrate the column with your buffer of choice (e.g., PBS). Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein.

c. For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against your buffer of choice.

5. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined by spectrophotometry.

a. Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_{280}) and at the absorbance maximum of AF 430, which is ~430 nm (A_{430}).

b. Calculate the concentration of the dye using the Beer-Lambert law: $[Dye] (M) = A_{430} / (\epsilon_{dye} \times \text{path length})$

- $\epsilon_{\text{dye}} = 15,955 \text{ cm}^{-1}\text{M}^{-1}$

c. Calculate the corrected absorbance of the protein at 280 nm: $A_{280, \text{corrected}} = A_{280} - (A_{430} \times CF_{280})$

- $CF_{280} = 0.24$

d. Calculate the concentration of the protein: $[\text{Protein}] \text{ (M)} = A_{280, \text{corrected}} / (\epsilon_{\text{protein}} \times \text{path length})$

- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of your specific protein.

e. Calculate the Degree of Labeling: $\text{DOL} = [\text{Dye}] / [\text{Protein}]$

An optimal DOL for most applications is between 2 and 10.[9]

Storage of Labeled Protein

For short-term storage, keep the labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C.[3] The addition of a stabilizer such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also improve stability.[3]

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